Technical Monograph: 2-Bromo-5-fluorobenzyl bromide
Technical Monograph: 2-Bromo-5-fluorobenzyl bromide
Executive Summary
2-Bromo-5-fluorobenzyl bromide (CAS 112399-50-5) is a specialized halogenated building block critical to medicinal chemistry and drug discovery.[1][2] Characterized by its high electrophilicity at the benzylic position, it serves as a primary alkylating agent in the synthesis of nitrogen-containing heterocycles, most notably benzazepines . Its unique substitution pattern—featuring a bromine atom at the ortho position and a fluorine atom at the meta position relative to the alkyl bromide—imparts specific steric and electronic properties that are exploited in structure-activity relationship (SAR) studies to modulate metabolic stability and lipophilicity in drug candidates.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis pathways, reactivity profiles, and safety protocols, designed for researchers requiring high-fidelity data for experimental planning.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
Nomenclature & Structure
-
Synonyms:
,2-Dibromo-5-fluorotoluene; 2-Bromo-5-fluorobenzylbromide -
Molecular Formula: C
H Br F[1][2]
Key Physical Constants
The following data aggregates experimental values from industrial certificates of analysis and thermodynamic databases.
| Property | Value | Context/Notes |
| Molecular Weight | 267.92 g/mol | |
| Physical State | Solid / Low-melting Crystalline Mass | Often appears as a white to off-white fused solid. |
| Melting Point | 34–35 °C | Low melting point requires careful temperature control during handling to prevent partial liquefaction. |
| Boiling Point | 89–90 °C | @ 1 mmHg (Vacuum distillation required). |
| Density | ~1.92 g/cm³ | High density typical of poly-halogenated aromatics. |
| Solubility | Soluble in DCM, THF, EtOAc | Hydrolytically unstable; reacts with water/alcohols. |
| Flash Point | >110 °C | Predicted based on structure; combustible. |
Synthesis & Manufacturing
The industrial preparation of 2-Bromo-5-fluorobenzyl bromide predominantly follows a Radical Bromination pathway starting from the precursor 2-bromo-5-fluorotoluene. This route is preferred for its atom economy and scalability, though it requires strict control over radical initiation to prevent over-bromination (gem-dibromide formation).
Synthetic Pathway
The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as the radical initiator in a non-polar solvent like Carbon Tetrachloride (
Figure 1: Radical bromination pathway.[4] The reaction is driven by the formation of the benzylic radical, which is stabilized by the aromatic ring despite the electron-withdrawing effects of the halogen substituents.
Process Criticalities (Expertise & Experience)
-
Initiation: The reaction often requires an "induction period." If using AIBN, ensure the solvent is strictly anhydrous and degassed (sparged with Argon) to prevent oxygen from quenching the radical chain.
-
Light Source: While thermal initiation (reflux) is standard, photo-initiation (tungsten lamp) can allow for lower temperatures, reducing the formation of the thermodynamic gem-dibromide impurity.
-
Purification: The product is a low-melting solid. Crystallization from hexanes is often superior to column chromatography, as silica gel can induce slight hydrolysis or decomposition of the benzylic bromide.
Reactivity & Applications in Drug Discovery
Primary Reactivity: Nucleophilic Substitution ( )
The benzylic bromide is an exceptional electrophile. The bromine atom at the ortho position provides steric bulk, which can influence the regioselectivity of incoming nucleophiles, while the fluorine at the meta position increases the lipophilicity and metabolic stability of the final construct.
Case Study: Benzazepine Synthesis
A primary application of CAS 112399-50-5 is in the synthesis of Benzazepines , a class of pharmacophores found in various CNS-active drugs.[2][5][6][7][8] The compound is used to alkylate
Figure 2: Construction of the Benzazepine core.[6] The benzylic bromide serves as the "linker" that introduces the aromatic ring, enabling subsequent ring closure.
Structural Analytics (NMR Prediction)
While specific spectra are proprietary, the structure dictates the following characteristic signals in
-
Benzylic Protons (-CH
Br): A distinct singlet (or fine doublet due to long-range F-coupling) appearing in the 4.50 – 4.70 ppm range. This is the diagnostic peak for reaction monitoring. -
Aromatic Protons: Three distinct signals in the 6.90 – 7.60 ppm region. The proton ortho to the fluorine will show large
coupling (~8-10 Hz).
Experimental Protocol: N-Alkylation of a Secondary Amine
A standardized protocol for using 2-Bromo-5-fluorobenzyl bromide to synthesize a drug intermediate.
Reagents:
-
Secondary Amine (1.0 eq)
-
2-Bromo-5-fluorobenzyl bromide (1.1 eq)[2]
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Acetonitrile (
) or DMF (Solvent)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine in anhydrous MeCN (0.2 M concentration).
-
Base Addition: Add anhydrous
. Stir the suspension for 10 minutes at room temperature. -
Electrophile Addition: Dissolve 2-Bromo-5-fluorobenzyl bromide in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture.
-
Note: The reaction is exothermic. If working on >5g scale, use an ice bath during addition.
-
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (hexane/EtOAc) or LC-MS. The starting amine should disappear, and the benzylic bromide peak (if visible) should be consumed.
-
Workup: Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). The aqueous wash removes the inorganic salts.
-
Drying: Dry the organic layer over
, filter, and concentrate in vacuo. -
Purification: The crude residue is typically purified via flash column chromatography.
Safety & Handling (HSE)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Skin Corr. 1B | Causes severe skin burns and eye damage. | Wear double nitrile gloves and a face shield. |
| Lachrymator | Causes severe eye irritation/tearing. | MANDATORY: Handle only in a functioning fume hood. |
| STOT SE 3 | May cause respiratory irritation.[9] | Avoid generating dust; do not breathe vapors. |
Storage Protocol:
-
Temperature: Store at 2–8 °C (Refrigerate).
-
Atmosphere: Hygroscopic and potentially light-sensitive. Store under inert gas (Argon/Nitrogen) in a tightly sealed container.
-
Spill Management: If spilled, cover with dry lime or soda ash. Do not use water initially (hydrolysis releases HBr).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 112399-50-5. Retrieved from [Link]
Sources
- 1. L09553.03 [thermofisher.com]
- 2. 2-Bromo-5-fluorobenzyl bromide | 112399-50-5 [chemicalbook.com]
- 3. 2-Bromobenzyl bromide(3433-80-5) 1H NMR [m.chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 6. Synthesis, σ receptor affinity, and pharmacological evaluation of 5-phenylsulfanyl- and 5-benzyl-substituted tetrahydro-2-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 8. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
